11-Methylpentacosane

Catalog No.
S13178615
CAS No.
15689-71-1
M.F
C26H54
M. Wt
366.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Methylpentacosane

CAS Number

15689-71-1

Product Name

11-Methylpentacosane

IUPAC Name

11-methylpentacosane

Molecular Formula

C26H54

Molecular Weight

366.7 g/mol

InChI

InChI=1S/C26H54/c1-4-6-8-10-12-14-15-16-17-19-21-23-25-26(3)24-22-20-18-13-11-9-7-5-2/h26H,4-25H2,1-3H3

InChI Key

ZQPLZRKQNMWCPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)CCCCCCCCCC

11-Methylpentacosane is a long-chain alkane with the molecular formula C26H54\text{C}_{26}\text{H}_{54}. It is characterized by the presence of a methyl group at the 11th carbon of the pentacosane chain, which consists of 25 carbon atoms. This compound is part of the family of n-alkanes and is recognized for its hydrophobic properties and high melting point, typical of long-chain hydrocarbons. Its structural uniqueness arises from the branched methyl group, which influences its physical properties and reactivity compared to linear alkanes.

As a member of the alkane family, 11-Methylpentacosane primarily undergoes reactions typical for alkanes, including:

  • Combustion: When burned in the presence of oxygen, it produces carbon dioxide and water. The general reaction can be represented as:
    C26H54+39O226CO2+27H2O\text{C}_{26}\text{H}_{54}+39\text{O}_2\rightarrow 26\text{CO}_2+27\text{H}_2\text{O}
  • Halogenation: In the presence of halogens (like chlorine or bromine) and UV light, it can undergo substitution reactions where hydrogen atoms are replaced by halogen atoms, leading to haloalkanes. The reaction can yield multiple products due to possible substitutions at various positions on the carbon chain.
  • Oxidation: 11-Methylpentacosane can be oxidized to form alcohols or carboxylic acids under appropriate conditions, typically involving oxidizing agents like potassium permanganate or chromic acid .

Synthesis of 11-Methylpentacosane can be achieved through several methods:

  • Alkylation: This method involves the alkylation of a suitable precursor using a methylating agent. For instance, starting from pentacosane, a methyl group can be introduced at the desired position using reagents like methyl iodide in the presence of a strong base.
  • Hydrocarbon synthesis: It can also be synthesized through Fischer-Tropsch synthesis where carbon monoxide and hydrogen are converted into hydrocarbons under specific catalytic conditions.
  • Biological synthesis: Some studies suggest that certain microorganisms can produce branched alkanes, including 11-Methylpentacosane, through metabolic processes .

11-Methylpentacosane finds applications primarily in:

  • Industrial lubricants: Due to its high viscosity and stability at elevated temperatures.
  • Cosmetics: As an emollient and skin-conditioning agent in various formulations.
  • Research: Used as a standard in chromatography and other analytical methods to study hydrocarbon mixtures.

Interaction studies involving 11-Methylpentacosane often focus on its behavior in mixtures with other hydrocarbons or its interaction with biological membranes. Such studies reveal how its unique structure affects solubility and permeability properties compared to linear alkanes. Additionally, research into its interactions with surfactants helps understand its role in formulations where emulsification is critical.

Similar compounds to 11-Methylpentacosane include:

  • 3-Methylpentacosane: Another branched alkane with a methyl group at the third carbon. It exhibits similar physical properties but differs in reactivity due to its branching position.
  • Nonacosane (C29H60): A straight-chain alkane that serves as a reference for understanding the effects of branching on physical properties.
  • Heptacosane (C27H56): A longer straight-chain alkane that helps compare melting points and boiling points against branched alkanes like 11-Methylpentacosane.

Comparison Table

CompoundMolecular FormulaBranching PositionUnique Properties
11-MethylpentacosaneC26H5411Higher viscosity; lower volatility
3-MethylpentacosaneC26H543Different melting point; similar reactivity
NonacosaneC29H60NoneReference for linear properties
HeptacosaneC27H56NoneComparison for chain length effects

The uniqueness of 11-Methylpentacosane lies in its specific branching pattern at the 11th carbon, which influences both its physical properties and chemical reactivity compared to other similar compounds.

11-Methylpentacosane (C26H54) is a methyl-branched alkane with a molecular weight of 366.7070 g/mol that contains a methyl branch at the 11-position of a pentacosane (C25) backbone [1] [2]. The synthesis of this compound requires efficient catalytic alkylation strategies that can introduce the methyl group at the specific position along the hydrocarbon chain [3].

Lewis Acid Catalysis

Lewis acid catalysts play a crucial role in the synthesis of methylalkanes through alkylation reactions [26]. Aluminum-based Lewis acids such as aluminum chloride (AlCl3) and aluminum bromide (AlBr3) are particularly effective for introducing methyl branches into linear alkane chains [5]. These catalysts function by generating carbocation intermediates that can undergo subsequent alkylation reactions [24].

For the synthesis of 11-methylpentacosane, the reaction typically involves:

  • Formation of a carbocation intermediate through the interaction between the Lewis acid catalyst and an appropriate alkyl halide precursor [24]
  • Nucleophilic attack by the alkane substrate on the carbocation [25]
  • Deprotonation to yield the methylated product [25]

The weight ratio of reaction materials to catalyst significantly impacts the efficiency of the methylation process, with optimal ratios typically ranging from 1:1 to 10:1 [5]. Temperature control is also critical, with reactions generally performed between 50-100°C to balance reactivity and selectivity [5].

Transition Metal Catalysis

Transition metal catalysts offer an alternative approach for methylalkane synthesis with potentially higher regioselectivity [9]. Recent advances in this area include:

Catalyst SystemReaction ConditionsSelectivity FeaturesYield Range (%)
Rh(I) complexes150-200°C, 5-10 barHigh linear selectivity65-85
Fe/Ni binary systemsPhotoelectrochemical, room temperaturePosition-selective C-H activation70-90
Pd/Cu systems80-120°C, base additiveTolerates functional groups60-75

Table 1: Transition metal catalyst systems for methylalkane synthesis [9] [10] [6]

The Fe/Ni binary catalyst system is particularly noteworthy as it enables C(sp3)-H functionalization under mild conditions through a combination of electrocatalysis and photoredox catalysis [10]. This approach allows for the selective introduction of methyl groups at specific positions along the alkane chain through controlled radical formation and subsequent coupling reactions [10].

Friedel-Crafts Type Alkylation

Although traditionally associated with aromatic substrates, modified Friedel-Crafts alkylation approaches can be adapted for methylalkane synthesis [23]. For 11-methylpentacosane synthesis, this involves:

  • Activation of an appropriate alkylating agent with a Lewis acid catalyst [23]
  • Generation of a reactive carbocation intermediate [24]
  • Controlled reaction with a suitably functionalized alkane precursor [25]
  • Subsequent reduction or elimination steps to yield the target methylalkane [23]

The reaction typically employs aluminum chloride as a catalyst to increase the electrophilicity of the alkylating agent, with reaction temperatures carefully controlled to prevent over-alkylation and rearrangement products [24].

Stereoselective Synthesis of Chiral Methyl Branched Alkanes

11-Methylpentacosane contains a stereogenic center at the carbon bearing the methyl branch, making stereoselective synthesis approaches particularly valuable for obtaining enantiomerically pure material [3] [7].

Asymmetric Catalysis Approaches

Recent advances in asymmetric catalysis have enabled the stereoselective synthesis of chiral methylalkanes with high enantioselectivity [38]. These approaches typically involve:

  • Asymmetric hydrogenation of prochiral precursors using chiral transition metal catalysts [39]
  • Enantioselective C-H activation and functionalization strategies [38]
  • Stereoselective carbene insertion reactions [43]

For 11-methylpentacosane synthesis, asymmetric catalysis can be employed to control the stereochemistry at the C-11 position, resulting in either the (R) or (S) enantiomer [19]. Research has shown that all naturally occurring monomethyl-branched alkanes isolated from various insect species possess the (R)-configuration, exhibiting negative optical rotations [19].

Chiral Auxiliary Methods

Chiral auxiliaries provide an alternative approach for the stereoselective synthesis of methyl-branched alkanes [7]. This strategy involves:

  • Temporary incorporation of a chiral directing group into the synthetic intermediate [7]
  • Stereoselective introduction of the methyl branch under the influence of the chiral auxiliary [7]
  • Subsequent removal of the auxiliary to yield the enantiomerically enriched methylalkane [7]

Oxazolidinone-based chiral auxiliaries have proven particularly effective for controlling the stereochemistry during the introduction of methyl branches [7]. The auxiliary directs the approach of the alkylating agent to one face of the molecule, resulting in high diastereoselectivity [7].

Stereospecific Rearrangements

Stereospecific rearrangement reactions offer another route to chiral methyl-branched alkanes [12]. For example, radical-induced 1,2-alkyl migration of enantioenriched boronic esters can be employed to construct chiral tertiary carbon centers with excellent stereospecificity [12].

The process involves:

  • Formation of a vinyl boron ate complex from an enantioenriched boronic ester [12]
  • Radical-induced 1,2-migration of the alkyl group with complete stereospecificity [12]
  • Subsequent transformations to yield the desired chiral methylalkane [12]

This approach has been demonstrated to produce chiral alkanes with excellent enantiopurity, making it suitable for the synthesis of enantiomerically pure 11-methylpentacosane [12].

Chromatographic Purification Protocols (GC-MS, HPLC)

The purification and analysis of 11-methylpentacosane require specialized chromatographic techniques due to its high hydrophobicity and similarity to other alkanes [19].

Molecular Sieve Separation

A critical first step in the purification of methyl-branched alkanes involves the separation of branched alkanes from straight-chain alkanes using molecular sieves [19] [30]:

  • The alkane mixture is dissolved in isooctane and treated with activated 5Å molecular sieves [19]
  • Straight-chain alkanes are selectively adsorbed into the molecular sieve matrix due to their linear structure [19]
  • Branched alkanes, including 11-methylpentacosane, remain in solution and can be recovered by filtration or centrifugation [19]

This technique exploits the difference in molecular shape between linear and branched alkanes, with the molecular sieves having pore sizes that allow the entry of linear molecules but exclude branched structures [31]. The efficiency of this separation depends on factors such as the activation temperature of the molecular sieves and the contact time with the sample [30].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and purification of methylalkanes [8] [18]. For 11-methylpentacosane, the following protocol is typically employed:

  • Sample injection into a gas chromatograph equipped with a flame ionization detector [8]
  • Separation on a specialized column capable of resolving methyl-branched alkanes [8]
  • Mass spectrometric detection for structural confirmation [8]

Key parameters for effective GC-MS analysis include:

ParameterOptimal ConditionsPurpose
Column typeCyano-column or STABILWAX capillarySeparation of positional isomers
Temperature program50°C initial, ramped to 275°CElution of high-boiling compounds
Carrier gasHelium at 1 mL/minEfficient separation
Injection modeSplitless with 25s purge timeOptimal sample transfer

Table 2: Optimal GC-MS parameters for methylalkane analysis [8] [16]

Two-dimensional gas chromatography (GC×GC) offers enhanced separation capabilities for complex mixtures containing multiple methylalkane isomers [20]. This technique provides good separation of most isomers with high precision (<20% for most analytes) and recoveries in the range of 73-133% [20].

High-Performance Liquid Chromatography (HPLC)

HPLC using non-aqueous solvent systems provides an excellent approach for isolating individual methylalkanes from complex mixtures [19]:

  • Reverse-phase HPLC with a non-aqueous mobile phase (typically ethyl acetate/methanol mixtures) [19]
  • Detection using an evaporative light-scattering detector (ELSD) [19]
  • Collection of purified fractions containing the target methylalkane [19]

For 11-methylpentacosane, isocratic elution with a 1:1 ethyl acetate/methanol mixture typically provides good separation from other components [19]. For more complex mixtures, gradient elution with increasing amounts of ethyl acetate in methanol may be required [19].

The HPLC approach offers several advantages over traditional GC methods:

  • Ability to isolate preparative quantities of pure methylalkanes [19]
  • No requirement for high temperatures that might cause sample decomposition [19]
  • Compatibility with subsequent analytical techniques such as polarimetry for determining absolute configuration [19]

11-Methylpentacosane exhibits characteristic thermal transition behavior typical of long-chain branched alkanes, with distinct phase boundaries that reflect its molecular structure and intermolecular interactions [1] [2]. The compound demonstrates a melting point of 367.78 K (94.6°C), which is notably lower than that of its linear counterpart, pentacosane, due to the disrupted molecular packing caused by the methyl branch at the 11th carbon position [2] [3]. This branching effect reduces the efficiency of van der Waals interactions between adjacent molecules, resulting in decreased thermal stability compared to linear alkanes [4] [3].

The boiling point occurs at 793.84 K (520.7°C), indicating substantial intermolecular cohesion despite the branching effect [2]. The critical temperature has been calculated as 971.96 K (698.8°C) with a corresponding critical pressure of 728.10 kPa [2]. These critical parameters define the upper limits of liquid-gas phase equilibrium and are essential for understanding the compound's behavior under extreme conditions.
The phase transition from solid to liquid requires an enthalpy of fusion of 59.57 kJ/mol, while the liquid-to-gas transition demands a heat of vaporization of 73.08 kJ/mol [2]. These values reflect the energy required to overcome intermolecular forces during phase changes. The relatively high enthalpy of fusion indicates strong crystalline packing despite the branching, while the moderate heat of vaporization suggests that liquid-phase intermolecular interactions are significant but not as extensive as in highly polar compounds [5] [6].

Thermal analysis reveals that 11-Methylpentacosane exhibits temperature-dependent heat capacity behavior in the gas phase, with values ranging from 1216.69 J/mol·K at 793.84 K to 1344.42 J/mol·K at 971.96 K [2]. This positive temperature dependence is characteristic of long-chain hydrocarbons and reflects increasing molecular motion and vibrational modes at higher temperatures [7] [8].

Solubility Parameters in Nonpolar Solvent Systems

The solubility behavior of 11-Methylpentacosane is governed by its nonpolar characteristics and extensive hydrophobic character [9] [10]. The compound exhibits a log P (octanol/water) value of 10.244, indicating extremely high lipophilicity and virtually complete insolubility in water [2]. The water solubility is characterized by log mol/L of -10.46, confirming negligible aqueous solubility typical of long-chain alkanes [2].

Hansen Solubility Parameters provide a comprehensive framework for predicting solvent compatibility [11] [12]. For 11-Methylpentacosane, the dispersion parameter (δD) is estimated at 15.8-16.2 (cal/ml)^0.5, while both the polar parameter (δP) and hydrogen bonding parameter (δH) are essentially zero due to the compound's nonpolar nature [13] [12]. The total solubility parameter equals the dispersion component, reflecting that London dispersion forces are the sole intermolecular interaction mechanism [14] [15].

The compound demonstrates excellent solubility in nonpolar solvents such as hexane, cyclohexane, and other hydrocarbons [9] [16]. This follows the fundamental principle that "like dissolves like," where molecular similarity in polarity and intermolecular force types determines miscibility [16] [10]. The molar volume of 377.2 ml/mol influences solubility by affecting the packing efficiency and molecular accessibility for solvation [2] [11].

Branching at the 11th carbon position creates steric hindrance that affects solubility patterns compared to linear pentacosane [4] [3]. The branched structure reduces the surface area available for intermolecular interactions, potentially leading to enhanced solubility in certain nonpolar solvents where steric effects facilitate solvation rather than hindering it [17]. This structural modification also influences crystallization behavior and solid-state packing, affecting dissolution rates and equilibrium solubility [5] [6].

Surface Activity and Intermolecular Interaction Dynamics

11-Methylpentacosane exhibits limited surface activity characteristic of saturated hydrocarbons, with surface tension properties dominated by London dispersion forces [18] [19]. The compound's surface behavior is influenced by its extended carbon chain, which promotes molecular orientation at interfaces with the hydrocarbon tails extending away from polar phases [18] [20].

Intermolecular interaction dynamics are governed primarily by van der Waals dispersion forces, which arise from temporary fluctuations in electron density creating instantaneous dipoles [14] [15]. The strength of these interactions increases with molecular size and surface contact area [18] [17]. The branched structure of 11-Methylpentacosane reduces the effective contact area between molecules compared to linear alkanes, resulting in weaker intermolecular forces and corresponding effects on physical properties [3] [17].

The retention index values of 2529-2565 on nonpolar gas chromatographic columns provide insight into the compound's interaction strength with nonpolar stationary phases [1] [21] [22]. These values reflect the balance between volatility and surface interactions, with higher retention indicating stronger surface affinity [23] [24]. The specific branching pattern at position 11 creates a unique interaction profile that differentiates it from other methylpentacosane isomers [25] [26].

Viscosity behavior follows the typical pattern for long-chain alkanes, with temperature-dependent decreases reflecting reduced intermolecular friction as thermal energy overcomes attractive forces [7] [8]. At the melting point (367.78 K), the calculated viscosity is 0.0023771 Pa·s, decreasing to 0.0000402 Pa·s at the boiling point (793.84 K) [2]. This dramatic viscosity reduction demonstrates the strong temperature dependence of intermolecular interactions in branched alkanes [8] [27].

The compound's critical volume of 1.486 m³/kmol reflects the molecular size and intermolecular spacing at the critical point, where liquid and gas phases become indistinguishable [2]. This parameter is crucial for understanding equation of state behavior and compressibility factors under high-pressure conditions relevant to industrial applications and natural occurrence [28] [29].

XLogP3

14

Exact Mass

366.422551722 g/mol

Monoisotopic Mass

366.422551722 g/mol

Heavy Atom Count

26

UNII

AKVU52EZEH

Dates

Last modified: 08-10-2024

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